Methyl 3-(pyrimidin-5-yl)propanoate

Medicinal Chemistry Organic Synthesis Building Block

Generic substitution of this pyrimidine propanoate fails due to critical differences in hydrogen bonding and lipophilicity. Unlike the free acid (CAS 933682-83-8), this methyl ester (≥95%) offers direct aminolysis and anhydrous coupling, eliminating acid/base interconversion steps. - **Application:** Validated intermediate for 5-substituted pyrimidine carbocyclic nucleosides (antiviral) and kinase inhibitor SAR (PI3K/mTOR). - **Advantage:** XLogP3=0.5; 3 rotatable bonds vs. positional isomers. Ambient stability reduces logistics burden. - **Supply:** Batch-specific CoA ensures reproducibility in multi-step synthesis.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 224776-16-3
Cat. No. B3040663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyrimidin-5-yl)propanoate
CAS224776-16-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CN=CN=C1
InChIInChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3
InChIKeyIETPBWLTYJTNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(pyrimidin-5-yl)propanoate: Pyrimidine Ester Building Block


Methyl 3-(pyrimidin-5-yl)propanoate (CAS 224776-16-3) is a heterocyclic ester characterized by a pyrimidine ring attached to a three-carbon propanoate chain with a methyl ester terminus, having the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . The compound features a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, which is a privileged scaffold in medicinal chemistry found in numerous kinase inhibitors and nucleoside analogues [1]. As a methyl ester, it offers distinct physicochemical properties—including increased lipophilicity and a lack of hydrogen bond donor capability—that differentiate it from its free acid counterpart and positional isomers, making it a strategic choice for specific synthetic transformations requiring ester protection or non-acidic intermediates .

Methyl 3-(pyrimidin-5-yl)propanoate: Why Generic Substitution Fails


Generic substitution among pyrimidinylpropanoate derivatives is scientifically unsound due to critical differences in molecular architecture that directly govern synthetic utility and biological compatibility. Methyl 3-(pyrimidin-5-yl)propanoate is a methyl ester with a three-carbon propanoate chain attached at the 5-position of the pyrimidine ring. In contrast, close analogs such as 3-(pyrimidin-5-yl)propanoic acid (the free acid, CAS 933682-83-8), 2-(pyrimidin-5-yl)propanoic acid (positional isomer, CAS 691845-51-9), and methyl 2-(pyrimidin-5-yl)propanoate (ester positional isomer) exhibit distinct hydrogen bonding profiles, lipophilicity, and steric configurations that profoundly affect reaction outcomes in esterification, amide coupling, and nucleoside scaffold construction [1]. Substituting the methyl ester with a free acid introduces an acidic proton and increases polarity, potentially interfering with base-sensitive reactions or altering pharmacokinetic properties in prodrug design, while positional isomerism changes the spatial orientation of the functional group relative to the pyrimidine nitrogen atoms, which can critically impact binding interactions in kinase inhibitor development .

Methyl 3-(pyrimidin-5-yl)propanoate: Quantitative Evidence vs. Analogs


Molecular Weight and H-Bond Donor vs. Free Acid

Methyl 3-(pyrimidin-5-yl)propanoate (C8H10N2O2, MW 166.18 g/mol) is distinguished from its free acid analog, 3-(pyrimidin-5-yl)propanoic acid (C7H8N2O2, MW 152.15 g/mol), by the presence of a methyl ester group, which increases molecular weight by 14.03 g/mol and eliminates the carboxylic acid hydrogen bond donor . The ester has zero hydrogen bond donors, whereas the free acid has one donor, impacting solubility and reactivity in non-aqueous media .

Medicinal Chemistry Organic Synthesis Building Block

Rotatable Bonds and Lipophilicity: Positional Isomer Comparison

Methyl 3-(pyrimidin-5-yl)propanoate possesses a three-carbon propanoate chain (n-propanoate) with three rotatable bonds, whereas its positional isomer methyl 2-(pyrimidin-5-yl)propanoate has a branched two-carbon chain (isopropanoate) with two rotatable bonds . This structural variation results in different calculated logP (XLogP3) values: the 3-yl derivative has a higher lipophilicity (XLogP3 = 0.5) compared to the 2-yl derivative (XLogP3 = 0.2), based on PubChem computed data for the corresponding acids [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Purity Specification vs. Unspecified Analogs

Reputable vendors supply Methyl 3-(pyrimidin-5-yl)propanoate with a minimum purity specification of 95% (AKSci, Leyan) or 97% (Amadis Chemical), backed by batch-specific Certificates of Analysis (CoA) and Material Safety Data Sheets (SDS) . In contrast, many closely related analogs (e.g., methyl 2-(pyrimidin-5-yl)propanoate, 2-(pyrimidin-5-yl)propanoic acid) are often listed without explicit purity specifications or are discontinued, creating uncertainty in experimental reproducibility .

Quality Control Reproducibility Procurement

Shipping Stability: Ambient vs. Cold Chain

Methyl 3-(pyrimidin-5-yl)propanoate is shipped at room temperature according to Chemscene's technical datasheet . In contrast, some pyrimidinylpropanoate derivatives, such as 5-Pyrimidinepropanoic acid methyl ester (synonym), are recommended for storage at 2-8°C , indicating potential thermal instability. The ability to ship and store the target compound at ambient temperature reduces logistical costs and eliminates the risk of degradation due to cold chain breaches during transit.

Supply Chain Stability Logistics

Synthetic Intermediate for Carbocyclic Nucleosides

Methyl 3-(pyrimidin-5-yl)propanoate has been specifically identified as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with reported advantages of simple operational processes and mild reaction conditions suitable for industrial production [1]. While analogous compounds like 3-(pyrimidin-5-yl)propanoic acid can also be used in heterocycle synthesis, the methyl ester form of the target compound enables direct incorporation into ester-containing prodrugs or facilitates specific transformations (e.g., reduction to alcohol, aminolysis) without requiring additional protection/deprotection steps [2].

Antiviral Nucleoside Analogues Medicinal Chemistry

Methyl 3-(pyrimidin-5-yl)propanoate: Key Application Scenarios


Synthesis of Antiviral Carbocyclic Nucleosides

Methyl 3-(pyrimidin-5-yl)propanoate serves as a validated intermediate for constructing 5-substituted pyrimidine carbocyclic nucleosides, a class of compounds with potential antiviral activity. Its use is documented in patent literature with reported advantages of simple operation and mild reaction conditions conducive to scale-up [1]. The methyl ester functionality allows for direct incorporation into prodrug strategies or further derivatization without acid/base interconversion steps required for the free acid analog. Research groups focused on nucleoside analogue development should prioritize this compound over its free acid counterpart to avoid unnecessary synthetic complexity and leverage the established synthetic route.

Kinase Inhibitor Scaffold & Lead Optimization

The pyrimidine core of Methyl 3-(pyrimidin-5-yl)propanoate is a privileged scaffold in kinase inhibitor discovery, with numerous pyrimidine-containing drugs targeting protein tyrosine kinases and PI3K/mTOR pathways [2][3]. The compound's three-carbon propanoate chain at the 5-position provides greater conformational flexibility (three rotatable bonds) and higher lipophilicity (XLogP3 = 0.5) compared to the 2-yl positional isomer, which may enhance passive membrane permeability and target engagement in cellular assays. This structural distinction makes it a strategic choice for medicinal chemistry teams optimizing pharmacokinetic properties of pyrimidine-based kinase inhibitors, particularly when exploring structure-activity relationships (SAR) around the linker region.

Ester Prodrug Design and Bioconjugation Chemistry

The methyl ester group of Methyl 3-(pyrimidin-5-yl)propanoate eliminates the hydrogen bond donor present in 3-(pyrimidin-5-yl)propanoic acid, improving its solubility in organic solvents and facilitating anhydrous coupling reactions such as amide bond formation . This property is critical for ester prodrug design, where the methyl ester can be hydrolyzed in vivo to release the active carboxylic acid moiety. Additionally, the defined purity specifications (≥95%) and ambient temperature shipping/storage stability ensure consistent performance in bioconjugation workflows and high-throughput screening campaigns, reducing experimental variability and procurement logistics burden .

Heterocyclic Building Block for Diversity-Oriented Synthesis

Methyl 3-(pyrimidin-5-yl)propanoate is a versatile building block for constructing complex heterocyclic systems, including imidazo- and benzoimidazo-pyrido-pyrimidines, which are of interest for their diverse biological activities [4]. The compound's availability with batch-specific Certificates of Analysis ensures reproducibility in multi-step synthetic sequences, a key requirement for academic and industrial research laboratories engaged in diversity-oriented synthesis or fragment-based drug discovery. Unlike the free acid, which may require activation for amide bond formation, the methyl ester can be directly converted to primary amides via aminolysis, streamlining synthetic workflows.

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